Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-
Overview
Description
Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- is a chemical compound with the molecular formula C9H16BrNO4 and a molecular weight of 282.13 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a bromine atom and a tert-butoxycarbonyl (BOC) protecting group, which makes it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride to form the BOC-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS)
Protection: tert-butoxycarbonyl (BOC) anhydride
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used
Deprotected Amino Acid: Free amino acid after BOC removal
Peptide Products: Peptides formed through coupling reactions
Scientific Research Applications
Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block in the development of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- involves its interaction with specific molecular targets and pathways. The BOC-protected amino group allows for selective reactions with other molecules, facilitating the formation of peptide bonds and other covalent modifications .
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-
Uniqueness
Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]- is unique due to its specific combination of a bromine atom and a BOC-protected amino group. This combination allows for versatile chemical modifications and applications in various fields . The presence of the BOC group provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLNTCJWJBWEJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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